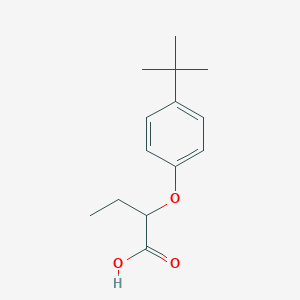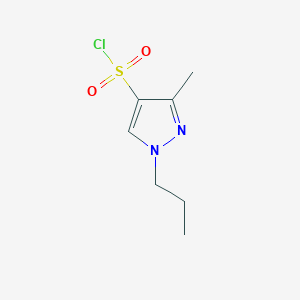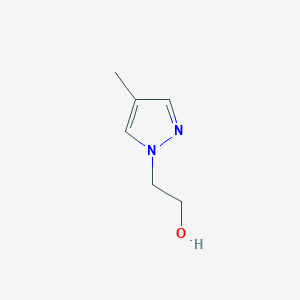
2-(4-甲基-1H-吡唑-1-基)乙醇
描述
The compound 2-(4-Methyl-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives, including 4-methylpyrazole, have been studied for their ability to inhibit the oxidation of ethanol and other substrates by hydroxyl radicals generated from various systems, such as ascorbate, xanthine oxidase, and rat liver microsomes . These compounds are known to interact with alcohol dehydrogenase and have implications in the study of alcohol metabolism .
Synthesis Analysis
The synthesis of 2-(pyrazol-4-yl)ethanols can be achieved through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to the formation of polysubstituted pyrazoles and isoxazoles . Another efficient approach involves the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . These methods provide a general approach to synthesizing various pyrazole derivatives, which can be further transformed into bioactive compounds or used in the synthesis of antitumor alkaloids .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, as evidenced by the crystal structure of a compound where two pyrazole molecules are bridged by an ethanol molecule through hydrogen bonds . The arrangement of these molecules in the crystal lattice can involve various interactions, including C—H⋯N, N—H⋯O, and C—H⋯π stacking interactions . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including oxidation. For instance, oxidation of 2-(pyrazol-4-yl)ethanols by KMnO4 leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids, while similar treatment of 2-(pyrazol-5-yl)ethanol results in pyrazole-5-carboxylic acid due to oxidation followed by decarbonylation . These reactions demonstrate the susceptibility of pyrazole derivatives to oxidative transformations, which can be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of functional groups. For example, the crystal structure of a bis(pyrazolone)-dioxourane(VI) complex with ethanol solvate reveals a pentagonal bipyramidal coordination polyhedron around the uranium atom, with hydrogen bonding playing a significant role in the crystal packing . Similarly, the crystal structure of another pyrazole derivative with indolin-2-one shows the pyrazole ring almost normal to the indol-2-one and indole rings, with hydrogen bonds forming an inversion molecule–solvate dimer . These structural features affect the solubility, melting point, and reactivity of the compounds.
科学研究应用
-
Medicinal Chemistry and Drug Discovery
-
Antileishmanial and Antimalarial Activities
- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
- The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
Agrochemistry
- Pyrazole-based organic molecules have several applications in various areas including pharmacy and agro-chemical industries .
- 2,4-Dihydro-3H-pyrazol-3-one derivatives including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
-
Coordination Chemistry and Organometallic Chemistry
-
Antioxidant Screening
-
Antidepressant Activities
-
Anti-Inflammatory and Antipyretic Activities
-
Antimicrobial Activities
-
Antihypertensive Activities
-
Anticancer Activities
-
Antidiabetic Activities
-
Analgesic Activities
未来方向
属性
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUGJIOIHWUWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599134 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1H-pyrazol-1-YL)ethanol | |
CAS RN |
1006469-41-5 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)
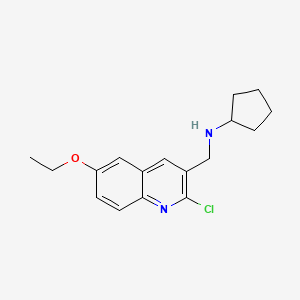

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)
![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)
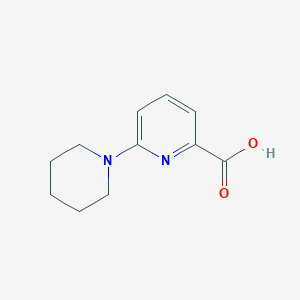
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)



